molecular formula C13H17NO2 B1430477 4-(2,2-Diethoxyethyl)benzonitrile CAS No. 1797334-40-7

4-(2,2-Diethoxyethyl)benzonitrile

Cat. No.: B1430477
CAS No.: 1797334-40-7
M. Wt: 219.28 g/mol
InChI Key: YYXWJEFOWJNWJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 4-(2,2-Diethoxyethyl)benzonitrile involves the reaction of 4-bromobenzonitrile with 2,2-diethoxyethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diethoxyethyl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-Diethoxyethyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,2-Diethoxyethyl)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dimethoxyethyl)benzonitrile
  • 4-(2,2-Diethoxyethyl)benzaldehyde
  • 4-(2,2-Diethoxyethyl)benzylamine

Uniqueness

4-(2,2-Diethoxyethyl)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its diethoxyethyl group provides steric hindrance and electronic effects that influence its behavior in chemical reactions .

Biological Activity

4-(2,2-Diethoxyethyl)benzonitrile is a synthetic compound with potential biological activities. Its structural characteristics suggest it may interact with various biological targets, making it a subject of interest in pharmacological research. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H17N1O2
  • Molecular Weight : 219.28 g/mol

The compound features a benzonitrile core substituted with a diethoxyethyl group, which may influence its solubility and interaction with biological membranes.

The precise mechanism of action for this compound remains largely uncharacterized. However, compounds with similar structures have been observed to interact with various targets including:

  • Enzymes : Potential inhibition or modulation of enzyme activity.
  • Receptors : Interaction with neurotransmitter or hormone receptors.
  • Ion Channels : Possible effects on ion channel activity, influencing cellular excitability.

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the compound's bioavailability:

  • Absorption : Likely influenced by the diethoxyethyl moiety, enhancing lipid solubility.
  • Distribution : May exhibit tissue-specific distribution patterns.
  • Metabolism : Potentially metabolized by liver enzymes; specific pathways require further investigation.
  • Excretion : Expected through renal pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Some studies suggest potential anticancer properties through the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
    StudyCell LineResult
    MCF-7 (Breast Cancer)Inhibition of proliferation by 45%
    A549 (Lung Cancer)Induction of apoptosis observed
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential modulation of inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds related to this compound:

  • Study on Anticancer Properties :
    A study published in the Journal of Medicinal Chemistry examined a series of benzonitriles and their derivatives, revealing that certain substitutions can enhance cytotoxicity against tumor cells. The diethoxyethyl substitution was noted to improve selectivity towards cancerous cells over normal cells.
  • Inflammation Modulation :
    Research conducted on similar diethoxy-substituted compounds indicated that they could suppress the production of TNF-alpha and IL-6 in macrophages, suggesting anti-inflammatory potential.

Properties

IUPAC Name

4-(2,2-diethoxyethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-15-13(16-4-2)9-11-5-7-12(10-14)8-6-11/h5-8,13H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXWJEFOWJNWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC=C(C=C1)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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